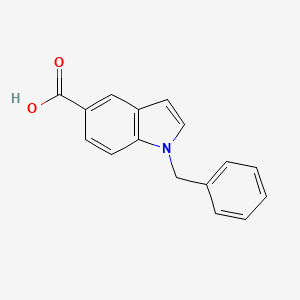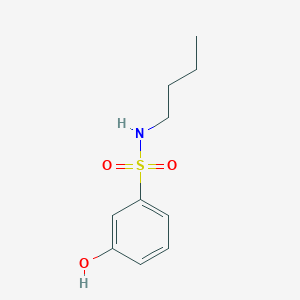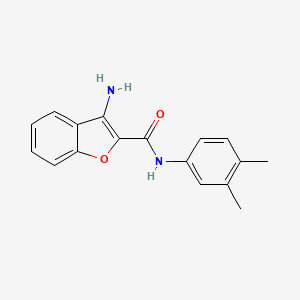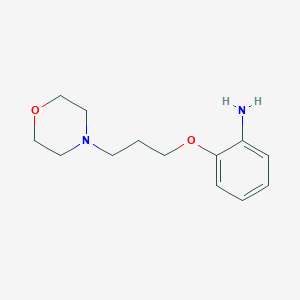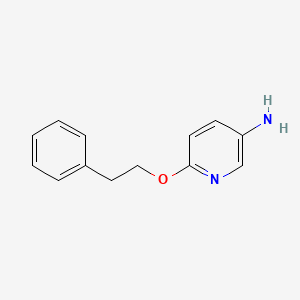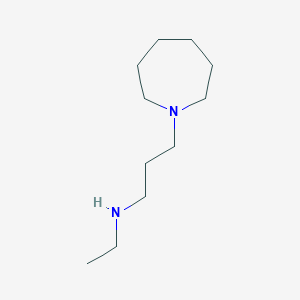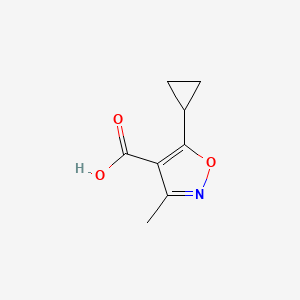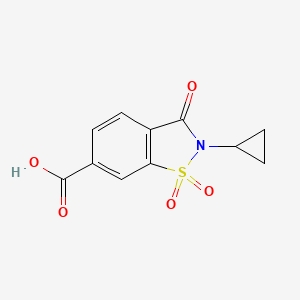![molecular formula C10H14BrN B1516994 [3-(3-Bromo-phényl)-propyl]-méthyl-amine CAS No. 886763-00-4](/img/structure/B1516994.png)
[3-(3-Bromo-phényl)-propyl]-méthyl-amine
Vue d'ensemble
Description
The compound “[3-(3-Bromo-phenyl)-propyl]-methyl-amine” is an organic compound containing a bromine atom attached to a phenyl group (a benzene ring), which is further attached to a propyl group (a three-carbon chain). At the end of this chain, there is a methylamine group (a nitrogen atom bonded to a hydrogen and a methyl group) .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a benzene ring (the phenyl group) with a bromine atom attached. This would be connected to a three-carbon chain (the propyl group), with a nitrogen atom bonded to a hydrogen and a methyl group at the end .Chemical Reactions Analysis
The bromine atom in this compound makes it a good candidate for further reactions, particularly nucleophilic substitutions. The amine group could also participate in reactions, such as forming amides with carboxylic acids .Applications De Recherche Scientifique
Synthèse de phtalocyanines monoisomères
[3-(3-Bromo-phényl)-propyl]-méthyl-amine : est utilisé dans la synthèse de phtalocyanines monoisomères. Ces composés sont importants en raison de leur stabilité et de leurs propriétés électroniques, ce qui les rend utiles dans les cellules solaires sensibilisées par des colorants, en tant que photoconducteurs dans les copieurs et les imprimantes, et en photothérapie dynamique pour le traitement du cancer .
Création de dyades phtalocyanine-fullerène
Le composé sert de précurseur à la création de dyades phtalocyanine-fullerène. Ces dyades sont étudiées pour leur potentiel dans les dispositifs photovoltaïques organiques en raison de leur capacité à améliorer le transfert d'électrons, ce qui est crucial pour l'efficacité des cellules solaires .
Développement de semi-conducteurs organiques
Les chercheurs utilisent This compound dans le développement de semi-conducteurs organiques. Ces matériaux sont essentiels pour l'électronique flexible, notamment les diodes électroluminescentes organiques (OLED) et les transistors à couches minces .
Propriétés
IUPAC Name |
3-(3-bromophenyl)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-12-7-3-5-9-4-2-6-10(11)8-9/h2,4,6,8,12H,3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFQHUKUNIXVRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701297332 | |
| Record name | 3-Bromo-N-methylbenzenepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886763-00-4 | |
| Record name | 3-Bromo-N-methylbenzenepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886763-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-N-methylbenzenepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B1516929.png)
